
Spectroscopic Profile of 2,3,5-Trichloropyridine:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,5-Trichloropyridine

Cat. No.: B095902 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5-
trichloropyridine, a key intermediate in the synthesis of various pesticides and

pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for

researchers, scientists, and professionals in drug development for the identification and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 2,3,5-
trichloropyridine. The simplicity of the spectra is indicative of the molecule's symmetry.

¹H NMR Data
The proton NMR spectrum of 2,3,5-trichloropyridine is characterized by two signals in the

aromatic region, corresponding to the two protons on the pyridine ring.

Chemical Shift (δ) ppm Multiplicity Assignment

8.20[1] Singlet Aromatic-H

7.85 Singlet Aromatic-H

¹³C NMR Data
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The carbon NMR spectrum provides insight into the carbon framework of the molecule. Due to

the presence of chlorine atoms, the chemical shifts are influenced by their electron-withdrawing

effects.

Chemical Shift (δ) ppm Assignment

148.5 C-Cl

142.0 C-H

138.5 C-Cl

130.0 C-Cl

125.0 C-H

Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of 2,3,5-trichloropyridine is

outlined below.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Approximately 5-10 mg of 2,3,5-trichloropyridine was dissolved in 0.7

mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) was added as an internal

standard for chemical shift referencing (0.00 ppm).[1]

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.[1]

Relaxation Delay: 1-2 seconds.[1]

Number of Scans: A sufficient number of scans were acquired to ensure a good signal-to-

noise ratio.[1]
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¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.[1]

Relaxation Delay: 2-5 seconds.[1]

Number of Scans: A larger number of scans were accumulated compared to ¹H NMR to

achieve adequate signal intensity.[1]

Sample Preparation

Data Acquisition

Data Processing

Weigh 5-10 mg of
2,3,5-Trichloropyridine Dissolve in 0.7 mL CDCl3 Add TMS Internal Standard Transfer to NMR Tube Insert Sample into

NMR Spectrometer

Acquire 1H Spectrum

Acquire 13C Spectrum

Fourier Transform Phase and Baseline Correction Reference to TMS Peak Picking and Integration Interpreted NMR DataFinal Spectrum

Click to download full resolution via product page

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups and vibrational modes present in

2,3,5-trichloropyridine. The spectrum displays characteristic absorptions for the pyridine ring

and carbon-chlorine bonds.

IR Data
The key IR absorption bands for 2,3,5-trichloropyridine are summarized below.
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Wavenumber (cm⁻¹) Assignment

1560[1] C=C/C=N stretching (pyridine ring)

1430[1] C=C/C=N stretching (pyridine ring)

1380[1] C-H in-plane bending

1180[1] Ring breathing mode

1080[1] C-Cl stretching

1040[1] C-Cl stretching

880[1] C-H out-of-plane bending

Experimental Protocol: IR Spectroscopy
The following protocol was employed for the acquisition of the IR spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[1]

Sample Preparation: A small amount of solid 2,3,5-trichloropyridine was finely ground with

dry potassium bromide (KBr).[1] The mixture was then pressed into a thin, transparent pellet.

[1]

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.[1] A background spectrum of a pure KBr pellet was acquired and

subtracted from the sample spectrum.

Sample Preparation

Data Acquisition Data Processing

Grind Sample with KBr Press into a Thin Pellet Place Pellet in FTIR Spectrometer

Record Background Spectrum (KBr)

Record Sample Spectrum Background Subtraction Identify Peak Frequencies Interpreted IR DataFinal Spectrum
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Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 2,3,5-trichloropyridine, confirming its elemental composition. The isotopic pattern of

chlorine is a key diagnostic feature in the mass spectrum.

MS Data
The prominent ions observed in the electron ionization (EI) mass spectrum of 2,3,5-
trichloropyridine are listed below. The molecular weight of 2,3,5-trichloropyridine is 182.43

g/mol .[2]

m/z Relative Intensity (%) Assignment

181 100 [M]⁺ (molecular ion with ³⁵Cl₃)

183 98
[M+2]⁺ (isotopic peak with

³⁵Cl₂³⁷Cl)

185 32
[M+4]⁺ (isotopic peak with

³⁵Cl³⁷Cl₂)

146 45 [M-Cl]⁺

111 20 [M-2Cl]⁺

Experimental Protocol: Mass Spectrometry
The mass spectrum was obtained using the following experimental setup.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC) for sample introduction.[1]

Sample Introduction: The sample was introduced into the mass spectrometer via the GC,

which separates the compound from any impurities.[1]
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Ionization: Electron ionization was performed at a standard energy of 70 eV.[1]

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-

500 amu to detect the molecular ion and major fragment ions.[1]

Sample Introduction Mass Spectrometry Data Processing

Inject Sample into GC Separation in GC Column Electron Ionization (70 eV) Mass Analysis (m/z 50-500) Detection Generate Mass Spectrum Identify Molecular Ion and Fragments Interpreted MS DataFinal Spectrum

Click to download full resolution via product page

Workflow for Mass Spectrometric Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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